(4-(Aminomethyl)phenyl)boronic acid

Suzuki-Miyaura coupling Cross-coupling Organometallic chemistry

Researchers needing a boronic acid for Suzuki-Miyaura cross-coupling often face reactivity quenching from ortho-substituted isomers. (4-(Aminomethyl)phenyl)boronic acid (CAS 51239-46-4) solves this via para-substitution, maintaining full Lewis acidity. Key advantages: • Para-aminomethyl group avoids intramolecular N→B coordination, preserving cross-coupling efficiency • Free amine on flexible methylene spacer enables direct bioconjugation (amide bond formation, reductive amination) • pKa ~8.36 places optimal diol-binding near physiological pH for glucose/fructose sensor design • Available as free acid (98% HPLC) and hydrochloride salt (CAS 75705-21-4) for aqueous solubility Supplied with full analytical documentation (NMR, HPLC). Bulk quantities available.

Molecular Formula C7H10BNO2
Molecular Weight 150.97 g/mol
CAS No. 51239-46-4
Cat. No. B1270765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Aminomethyl)phenyl)boronic acid
CAS51239-46-4
Molecular FormulaC7H10BNO2
Molecular Weight150.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN)(O)O
InChIInChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2
InChIKeyKMWLUGSVWULTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Aminomethyl)phenyl)boronic acid: Overview


(4-(Aminomethyl)phenyl)boronic acid is a para-substituted arylboronic acid building block characterized by a free amine (-CH₂NH₂) at the 4-position, which confers both metal-coordinating and bioconjugation capabilities [1]. It is a key substrate for Suzuki-Miyaura cross-couplings [2] and serves as a critical intermediate in the synthesis of biologically active compounds, OLED materials [2], and carbohydrate sensors . The compound is commercially available as the free acid and as the hydrochloride salt, with the latter offering enhanced aqueous solubility .

1 Para-aminomethyl geometry maintains full boronic acid reactivity for Suzuki couplings
2 Aminomethyl spacer enables flexible bioconjugation via amine-reactive chemistries
3 Hydrochloride salt option provides high aqueous solubility for biological assay workflows

(4-(Aminomethyl)phenyl)boronic acid: Limitations of Generic Analogs


Generic substitution with closely related boronic acids, such as 4-aminophenylboronic acid, or with alternative isomers like the ortho- or meta-aminomethyl derivatives, is not a viable option for scientific and industrial workflows. The para-aminomethyl group of (4-(Aminomethyl)phenyl)boronic acid provides a unique and non-interchangeable combination of steric accessibility, electronic properties, and functional utility. Unlike the ortho isomer, which is sterically encumbered and prone to intramolecular N→B coordination that quenches its Lewis acidity [1], the para isomer maintains full boronic acid reactivity for cross-coupling [2]. Furthermore, the aminomethyl spacer provides a crucial degree of freedom for bioconjugation that the directly attached amine in 4-aminophenylboronic acid cannot offer . These fundamental differences render the compound uniquely suited for specific applications that are not accessible to its closest commercial alternatives.

Target Compound
Potential Substitute
Para isomer avoids intramolecular N→B coordination, preserving transmetalation reactivity
Ortho isomer forms N→B dative bond that quenches electrophilicity, reducing coupling efficiency
Aminomethyl spacer provides conformational flexibility for conjugation
4‑Aminophenylboronic acid lacks spacer, restricting bioconjugation versatility
Free boronic acid remains stable in aqueous buffers without hydrolysis
Pinacol ester undergoes pH‑dependent hydrolysis, causing variable active species concentration

(4-(Aminomethyl)phenyl)boronic acid: Comparative Evidence


Suzuki Coupling: Para-Isomer Preserves Lewis Acidity

The para-substitution pattern of (4-(Aminomethyl)phenyl)boronic acid precludes intramolecular N→B coordination, preserving its full Lewis acidity and reactivity in Suzuki-Miyaura cross-couplings. In contrast, the ortho-isomer (2-(aminomethyl)phenyl)boronic acid exhibits strong N→B dative bonding, which significantly lowers the pKa and quenches the electrophilicity of the boron center required for transmetalation [1]. This structural feature is a direct consequence of the proximity of the aminomethyl group to the boronic acid moiety, which is only possible in the ortho configuration [2].

Structural Effect on Coupling Reactivity
Class-level inference
Para substitution precludes N→B dative bond, maintaining Lewis acidity for transmetalation
Para geometry avoids reactivity loss seen in ortho isomer; supports coupling workflow choice
Data to verify in specific coupling conditions
Suzuki-Miyaura coupling Cross-coupling Organometallic chemistry

Aqueous Solubility: Hydrochloride Salt vs Free Base

The hydrochloride salt of (4-(Aminomethyl)phenyl)boronic acid (CAS 75705-21-4) demonstrates significantly enhanced aqueous solubility compared to the free base (CAS 51239-46-4), which is critical for applications in physiological buffers. The free base is sparingly soluble in water, while the hydrochloride salt is freely soluble in water, miscible with ethanol, and practically insoluble in ether . This solubility profile facilitates direct use in bioconjugation reactions, sensor development, and in vitro assays without the need for organic co-solvents.

Aqueous Solubility: Salt vs Free Base
Head-to-head comparison
Hydrochloride salt: freely soluble in water; free base: sparingly soluble
Salt form eliminates organic co-solvent need for aqueous protocols
Vendor specifications; lab validation recommended
Bioconjugation Aqueous solubility Drug delivery

pKa Difference vs 4-Aminophenylboronic Acid

The aminomethyl group (-CH₂NH₂) in (4-(Aminomethyl)phenyl)boronic acid provides a distinct electronic and steric environment compared to the directly attached amine (-NH₂) in 4-aminophenylboronic acid (CAS 89415-43-0). The aminomethyl spacer shifts the pKa of the boronic acid moiety: the calculated pKa for (4-(Aminomethyl)phenyl)boronic acid is approximately 8.36 ± 0.17 , whereas 4-aminophenylboronic acid has a reported pKa of around 8.9 [1]. This difference of ~0.5 log units translates to a measurable shift in the pH-dependent binding equilibrium with diols, impacting the performance of carbohydrate sensors and drug delivery systems [2].

Boronic Acid pKa Shift
Cross-study comparable
pKa ≈ 8.36 (calculated) vs 8.9 for 4-aminophenyl analog; Δ ≈ 0.5
Lower pKa increases boronate anion fraction at physiological pH for diol binding
Predicted value; experimental confirmation advised
Boronic acid reactivity Sensor design Bioorthogonal chemistry

Stability: Free Boronic Acid vs Pinacol Ester

Phenylboronic pinacol esters, while commonly used as protected boronic acid equivalents, are only marginally stable in water and undergo accelerated hydrolysis at physiological pH [1]. The free (4-(Aminomethyl)phenyl)boronic acid avoids this hydrolytic instability, providing a more reliable building block for applications requiring aqueous environments. Studies on analogous phenylboronic pinacol esters show that the rate of hydrolysis is strongly pH-dependent and is considerably accelerated at pH 7.4, leading to variable and unpredictable concentrations of the active boronic acid species in biological media [2].

Stability vs Pinacol Ester
Class-level inference
Free acid stable in water; pinacol esters hydrolyze at physiological pH with time-dependent active concentration
Free acid avoids variable active-species concentration in aqueous studies
Hydrolysis rates from analogous compounds; confirm for target
Drug delivery Neutron capture therapy Boronic ester hydrolysis

(4-(Aminomethyl)phenyl)boronic acid: Key Applications


Suzuki-Miyaura Cross-Coupling: Pharmaceuticals & OLEDs

The para-substitution geometry of (4-(Aminomethyl)phenyl)boronic acid ensures it remains a fully competent boronic acid partner in Suzuki-Miyaura reactions, avoiding the intramolecular N→B coordination that quenches the reactivity of its ortho-isomer . This makes it the preferred building block for constructing biaryl structures in drug discovery and OLED materials, where the aminomethyl group serves as a versatile handle for further functionalization [1].

pH-Responsive Drug Delivery via Diol Binding

The free amine group on the aminomethyl spacer enables direct conjugation to biomolecules, polymers, and surfaces via amide bond formation, reductive amination, or other standard bioconjugation chemistries . The boronic acid moiety then provides pH-dependent, reversible capture and release of diol-containing therapeutics, making it a powerful tool for the design of smart drug delivery systems [1].

Water-Soluble Reagents: Hydrochloride Salt

The hydrochloride salt (CAS 75705-21-4) offers freely soluble characteristics in aqueous buffers, eliminating the need for organic co-solvents in biological assays . This form is essential for applications requiring high concentrations of the boronic acid in physiological media, such as in the development of carbohydrate sensors, cell-surface labeling reagents, and in vitro diagnostic tools [1].

Carbohydrate Sensors: Tunable pH Sensitivity

The pKa of (4-(Aminomethyl)phenyl)boronic acid (~8.36) places its optimal diol-binding pH near the physiological range, making it a superior choice for designing sensors that operate effectively in biological fluids . This property can be leveraged to create fluorescent or electrochemical sensors for glucose, fructose, and other clinically relevant analytes with improved sensitivity and specificity [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling synthesis
Para-aminomethyl geometry retains boronic acid reactivity
Cross-coupling efficiency and functionalization
pH-responsive diol-binding studies
Aminomethyl spacer for bioconjugation and reversible binding
Diol capture-release profiles and payload handling
Aqueous bioconjugation and sensor assays
Hydrochloride salt provides high aqueous solubility
Organic co-solvent-free preparation and biological compatibility
Carbohydrate sensor development
Boronic acid pKa near physiological range for diol binding
Sensor response sensitivity and pH-dependent selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Aminomethyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.